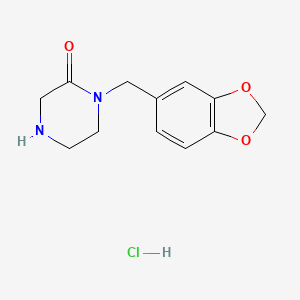
1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride
描述
1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring and a piperazinone moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride typically involves the reaction of 1,3-benzodioxol-5-ylmethylamine with a suitable carbonyl compound under acidic conditions. The reaction can be carried out using reagents such as acyl chlorides or carboxylic acids in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activity and can be used in the study of biological processes.
Medicine: It can be explored for its therapeutic potential in various medical applications.
Industry: The compound can be used in the development of new materials and products.
作用机制
1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride can be compared with other similar compounds such as 1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride and N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-Benzodioxol-5-ylmethylen)amine. These compounds share structural similarities but may differ in their biological activities and applications.
相似化合物的比较
1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-Benzodioxol-5-ylmethylen)amine
生物活性
1-(1,3-Benzodioxol-5-ylmethyl)-2-piperazinone hydrochloride, commonly referred to as 1-Piperonylpiperazine dihydrochloride, is a piperazine derivative with notable biological activities. This compound is characterized by its unique molecular structure, which includes a benzodioxole moiety that contributes to its pharmacological properties. The aim of this article is to explore the biological activities of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C12H18Cl2N2O2
- Molecular Weight : 293.190 g/mol
- CAS Number : 38063-96-6
- IUPAC Name : 1-(1,3-benzodioxol-5-ylmethyl)piperazine; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Research indicates that this compound can influence neurotoxic responses and has potential anti-inflammatory effects by inhibiting nitric oxide production in macrophage cells .
Neurotoxicity Studies
One significant area of research has focused on the neurotoxic effects induced by substances like MDMA (3,4-methylenedioxymethamphetamine). Studies have shown that 1-Piperonylpiperazine can mitigate neurotoxicity related to MDMA exposure, suggesting protective effects on neuronal health .
Anti-inflammatory Effects
The compound has been shown to inhibit nitric oxide synthesis in macrophages, which suggests a potential role in reducing inflammation. This mechanism may be beneficial in treating inflammatory diseases or conditions where nitric oxide plays a detrimental role .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 293.190 g/mol |
| Boiling Point | 398.5 °C at 760 mmHg |
| Flash Point | 194.8 °C |
| LogP | 2.69120 |
Study on Neuroprotective Effects
A study published in the Journal of Neuropharmacology investigated the neuroprotective properties of 1-Piperonylpiperazine against MDMA-induced neurotoxicity. The results indicated that pre-treatment with this compound significantly reduced neuronal damage and oxidative stress markers in animal models .
Anti-inflammatory Research
In another study published in Molecular Pharmacology, researchers evaluated the anti-inflammatory effects of 1-Piperonylpiperazine in vitro. The study found that the compound effectively reduced cytokine production and inhibited the activation of NF-kB pathways in macrophage cells exposed to pro-inflammatory stimuli .
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c15-12-6-13-3-4-14(12)7-9-1-2-10-11(5-9)17-8-16-10;/h1-2,5,13H,3-4,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZAJGNSIPURSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC3=C(C=C2)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















